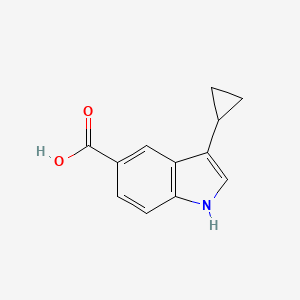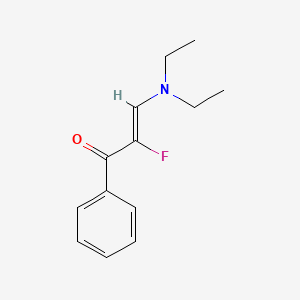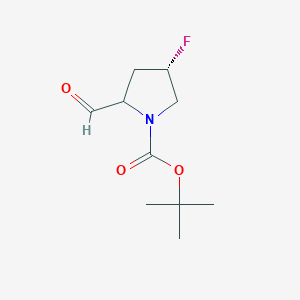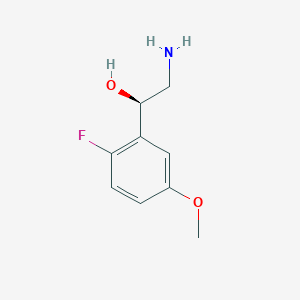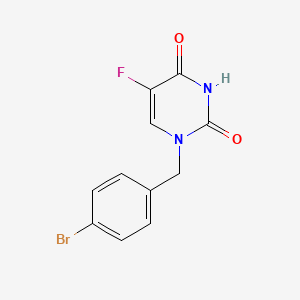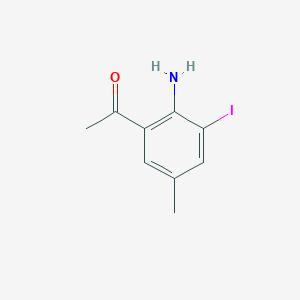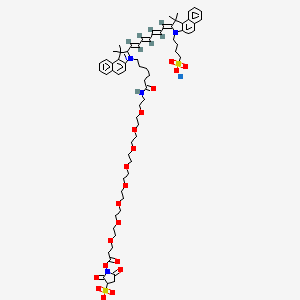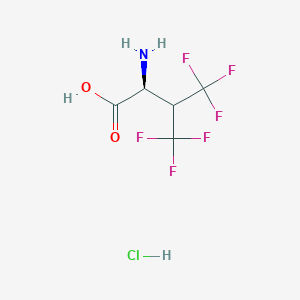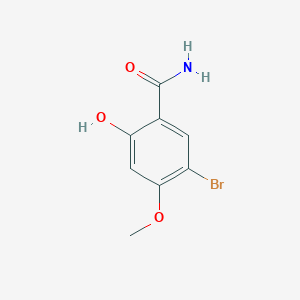
5-Bromo-2-hydroxy-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-hydroxy-4-methoxybenzamide is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of benzamide, featuring a bromine atom, a hydroxyl group, and a methoxy group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-hydroxy-4-methoxybenzamide typically involves the bromination of 2-hydroxy-4-methoxybenzamide. One common method includes the use of bromine in the presence of a suitable solvent like dichloromethane. The reaction is carried out at low temperatures to control the bromination process and ensure selective substitution at the desired position .
Industrial Production Methods
Industrial production of this compound can be scaled up using similar synthetic routes. The process involves multiple steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. These steps are optimized for large-scale production to achieve high yields and cost efficiency .
化学反応の分析
Types of Reactions
5-Bromo-2-hydroxy-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to remove the bromine atom or convert the amide group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and dehalogenated products.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
5-Bromo-2-hydroxy-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
作用機序
The mechanism of action of 5-Bromo-2-hydroxy-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of metabolic enzymes or signaling pathways, leading to the desired biological effects .
類似化合物との比較
Similar Compounds
5-Bromo-2-hydroxy-4-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
2-Bromo-5-hydroxy-4-methoxybenzaldehyde: Contains an aldehyde group instead of an amide.
5-Bromo-2-chloro-4-methoxybenzoic acid: Features a chlorine atom in addition to the bromine atom
Uniqueness
5-Bromo-2-hydroxy-4-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, hydroxyl, and methoxy groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C8H8BrNO3 |
|---|---|
分子量 |
246.06 g/mol |
IUPAC名 |
5-bromo-2-hydroxy-4-methoxybenzamide |
InChI |
InChI=1S/C8H8BrNO3/c1-13-7-3-6(11)4(8(10)12)2-5(7)9/h2-3,11H,1H3,(H2,10,12) |
InChIキー |
XYLQFDDIXKPRJI-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=C1)O)C(=O)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


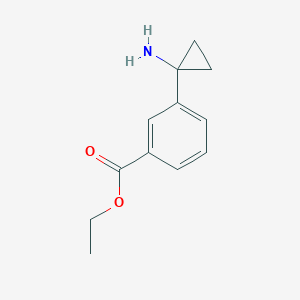
![1-(5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazin-3-yl)ethan-1-one](/img/structure/B12842530.png)
![5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole](/img/structure/B12842534.png)
